molecular formula C21H32N4O B3793623 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol

2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol

Cat. No.: B3793623
M. Wt: 356.5 g/mol
InChI Key: DJKGVKPTNDOBAM-UHFFFAOYSA-N
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Description

The compound “2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a benzyl group, and a piperazine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms . The benzyl group is a phenyl ring attached to a methylene group . The piperazine ring is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions . The pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The benzyl group could be introduced through a Friedel-Crafts alkylation . The piperazine ring could be formed through a cyclization reaction of a diamine with a dihalide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, benzyl, and piperazine rings . The spatial arrangement of these groups could be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This compound, due to its functional groups, could undergo various types of chemical reactions . For example, the pyrazole ring could participate in electrophilic substitution reactions . The benzyl group could undergo oxidation to form a benzoic acid . The piperazine ring could undergo alkylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, it would likely be soluble in organic solvents due to the presence of the benzyl group . Its boiling and melting points would be influenced by factors such as the size of the molecule and the presence of polar groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicine or materials science . Further studies could also be conducted to optimize its synthesis and to better understand its properties .

Properties

IUPAC Name

2-[4-[(2,4-dimethyl-6-pyrazol-1-ylphenyl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-16(2)24-10-9-23(14-19(24)6-11-26)15-20-18(4)12-17(3)13-21(20)25-8-5-7-22-25/h5,7-8,12-13,16,19,26H,6,9-11,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKGVKPTNDOBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2C=CC=N2)CN3CCN(C(C3)CCO)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol
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2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol
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2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol
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2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol
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2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol
Reactant of Route 6
2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol

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